LDN193189

Descripción general

Descripción

LDN-193189 es un inhibidor potente y selectivo de los receptores del factor de crecimiento óseo morfogenético (BMP) tipo I, específicamente dirigido a la quinasa 2 similar al receptor de activina (ALK2) y la quinasa 3 similar al receptor de activina (ALK3). Se ha utilizado ampliamente en la investigación científica para estudiar las vías de señalización de BMP y sus roles en varios procesos biológicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

LDN-193189 se sintetiza mediante un proceso químico de múltiples pasosLas condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, con controles específicos de temperatura y pH para garantizar el rendimiento deseado del producto .

Métodos de producción industrial

Si bien los métodos de producción industrial detallados para LDN-193189 no se publican ampliamente, el compuesto generalmente se produce en laboratorios de investigación e instalaciones especializadas de fabricación química. El proceso de producción implica medidas estrictas de control de calidad para garantizar la alta pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

LDN-193189 experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Las condiciones de reacción típicamente involucran temperaturas y niveles de pH controlados para lograr las transformaciones químicas deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con actividad biológica alterada, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales que modifican las propiedades del compuesto .

Aplicaciones Científicas De Investigación

Mechanistic Insights into BMP Signaling Inhibition

LDN193189 was developed as a more potent and selective derivative of Dorsomorphin, which inhibits BMP-mediated Smad1/5/8 phosphorylation. It exhibits over 200-fold selectivity for BMP signaling compared to TGF-β pathways, making it a valuable tool for dissecting BMP-related biological processes .

Table 1: Inhibition Potency of this compound

| Target | IC50 (nM) | Selectivity Ratio |

|---|---|---|

| ALK2 | 5 | >200 (vs TGF-β) |

| ALK3 | 30 |

Stem Cell Research and Neurogenesis

This compound has been shown to promote the differentiation of ischemia-induced multipotent stem cells (iSCs) into neural stem/progenitor cell-like cells. A study demonstrated that this compound treatment resulted in upregulated expression of neural lineage-related genes and proteins, indicating its potential for enhancing neurogenesis in pathological conditions such as stroke .

Case Study: Neurogenesis Induction

In a recent study involving iSCs derived from post-stroke brains, this compound was used to induce changes in cell morphology and gene expression. The treated iSCs exhibited characteristics similar to neural stem/progenitor cells and differentiated into functional neurons, suggesting its potential therapeutic application in stroke recovery .

Applications in Cancer Therapy

This compound's ability to inhibit BMP signaling has implications in cancer research. BMP pathways are often dysregulated in various cancers, and targeting these pathways can influence tumor growth and metastasis. For example, research indicates that inhibiting BMP signaling with this compound can alter the behavior of cancer cells in preclinical models .

Table 2: Effects of this compound on Cancer Cell Lines

| Cancer Type | Treatment | Observed Effects |

|---|---|---|

| Pancreatic Cancer | This compound + BMP4 | Reduced tumor growth |

| Ewing's Sarcoma | This compound | Inhibited cell proliferation |

Differentiation of Induced Pluripotent Stem Cells (iPSCs)

This compound has been effectively used to differentiate human iPSCs into motor neurons when combined with other factors like SB431542 and retinoic acid. This application is crucial for developing cellular models for neurodegenerative diseases and testing potential therapies .

Case Study: Motor Neuron Differentiation

In a laboratory setting, human fibroblast-derived iPSCs were treated with this compound alongside other compounds to induce motor neuron differentiation over an 18-day culture period. The resulting neurons were characterized by specific markers, demonstrating the compound's efficacy in directing stem cell fate .

Conclusions and Future Directions

The applications of this compound extend across various fields of biomedical research, particularly in regenerative medicine and oncology. Its ability to modulate BMP signaling provides a powerful tool for researchers looking to manipulate stem cell behavior or address cancer progression.

Future research should focus on clinical trials to evaluate the therapeutic potential of this compound in humans, especially concerning neurodegenerative diseases and cancer treatment strategies.

Mecanismo De Acción

LDN-193189 ejerce sus efectos inhibiendo selectivamente los receptores de BMP tipo I, específicamente ALK2 y ALK3. El compuesto se une a estos receptores y evita la fosforilación de los objetivos posteriores, como Smad1, Smad5 y Smad8. Esta inhibición interrumpe las vías de señalización de BMP, lo que lleva a respuestas celulares y efectos biológicos alterados .

Comparación Con Compuestos Similares

LDN-193189 a menudo se compara con otros inhibidores de BMP, como la dorsomorfina y sus derivados. Si bien la dorsomorfina también inhibe la señalización de BMP, LDN-193189 es más selectivo y potente, con mayor especificidad para ALK2 y ALK3. Otros compuestos similares incluyen:

Dorsomorfina: Un inhibidor de BMP menos selectivo con actividad más amplia.

DMH1: Otro inhibidor de BMP selectivo con diferente especificidad y potencia.

LDN-212854: Un derivado de LDN-193189 con propiedades inhibitorias similares pero perfiles farmacocinéticos diferentes.

La selectividad y potencia únicas de LDN-193189 lo convierten en una herramienta valiosa en la investigación científica y las posibles aplicaciones terapéuticas.

Actividad Biológica

LDN193189 is a potent and selective inhibitor of bone morphogenetic protein (BMP) signaling pathways, specifically targeting the activin-like kinase receptors ALK2 and ALK3. This compound has garnered significant attention in biomedical research due to its diverse biological activities and potential therapeutic applications.

This compound functions by inhibiting BMP type I receptors, which are crucial for BMP signaling—a pathway involved in various physiological processes including development, tissue homeostasis, and repair. The compound exhibits an IC50 of 5 nM for ALK2 and 30 nM for ALK3, demonstrating its high potency. Notably, this compound shows over 200-fold selectivity for BMP signaling compared to TGF-β signaling pathways .

Inhibition of BMP Signaling

Inhibition of BMP signaling by this compound has been shown to have profound effects on various cell types:

- Stem Cells : In ischemia-induced multipotent stem cells (iSCs), this compound induces irreversible morphological changes and promotes differentiation into neural stem/progenitor cell-like cells. This differentiation is characterized by upregulation of neural lineage-related genes and proteins while downregulating mesenchymal markers .

- Cancer Metastasis : In vivo studies using nude mice have indicated that systemic treatment with this compound can enhance metastasis in breast cancer models. Mice treated with the compound exhibited increased numbers and sizes of metastases, suggesting a complex interaction between cancer cells and the bone microenvironment .

Table 1: Summary of Biological Activities of this compound

Detailed Research Findings

- Neural Stem Cell Induction : A study demonstrated that this compound-treated iSCs showed a gene expression profile similar to that of neural stem/progenitor cells (NSPCs). These cells exhibited electrophysiological properties characteristic of functional neurons, suggesting potential applications in stroke recovery therapies .

- Pro-Metastatic Effects : In animal models, this compound treatment resulted in a significant increase in both the incidence and size of metastases from breast cancer cells. This finding highlights the drug's unexpected role in promoting metastasis, which may be linked to its effects on the bone microenvironment .

- Inhibition of Myostatin Signaling : Research indicated that this compound could enhance muscle cell contractility, presenting opportunities for treating muscle-wasting conditions .

- Colorectal Cancer Applications : In colorectal cancer studies, this compound was shown to inhibit cell proliferation and induce apoptosis through BMP signaling pathways, marking it as a promising candidate for targeted therapy against this malignancy .

Propiedades

IUPAC Name |

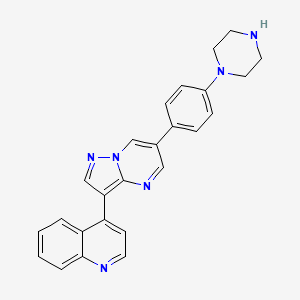

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOVNWNANFFLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147553 | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062368-24-4 | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LDN-193189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LDN-193189 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.